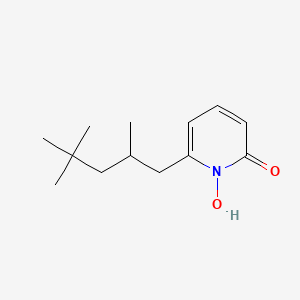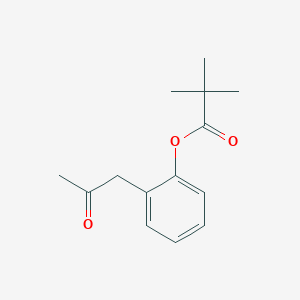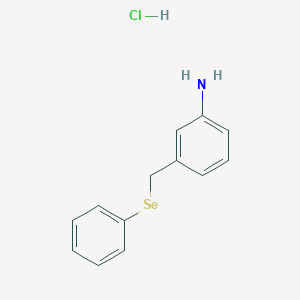
3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound that features a furan ring, an oxazole ring, and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one typically involves the reaction of 2-methylfuran with diphenylacetic acid and an appropriate reagent to form the oxazole ring. One common method involves the use of thionyl chloride to facilitate the cyclization process . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Aryl-3-methylfuran-3-yl)-1,2,3-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxazole ring.
3-(2-Methylfuran-3-yl)-3-oxopropanenitrile: Contains a nitrile group instead of the oxazole ring.
Uniqueness
3-(2-Methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is unique due to its combination of a furan ring, an oxazole ring, and two phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
82238-38-8 |
|---|---|
Formule moléculaire |
C20H15NO3 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
3-(2-methylfuran-3-yl)-4,5-diphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C20H15NO3/c1-14-17(12-13-23-14)21-18(15-8-4-2-5-9-15)19(24-20(21)22)16-10-6-3-7-11-16/h2-13H,1H3 |
Clé InChI |
DPZFNXUVUGDAOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)N2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)

![(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid](/img/structure/B14412489.png)

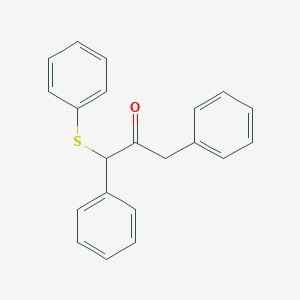
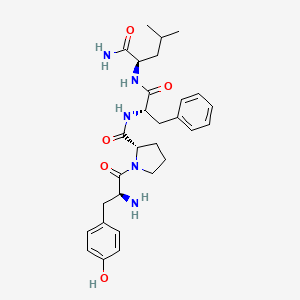
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)

